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Cerium oxide (CeO2),hydrate (8CI,9CI)

Electrocatalysis Direct Methanol Fuel Cells Catalyst Support

Cerium oxide hydrate, designated CeO2·xH2O (CAS 1345-13-7 for the hydrate; 1306-38-3 for the anhydrous form), is a hydrated rare-earth metal oxide in which water molecules are structurally integrated as lattice water, surface hydroxyl groups, and physisorbed water. Unlike anhydrous CeO2, the hydrated form exhibits a complex chemical formula unit involving mixed Ce4+/Ce3+ valences, oxygen vacancies, and OH− proton species that fundamentally alter its surface chemistry, redox behavior, and colloidal properties.

Molecular Formula CeO2
Molecular Weight 172.114
CAS No. 1306-38-3; 1345-13-7
Cat. No. B2605854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium oxide (CeO2),hydrate (8CI,9CI)
CAS1306-38-3; 1345-13-7
Molecular FormulaCeO2
Molecular Weight172.114
Structural Identifiers
SMILES[O-2].[O-2].[Ce+4]
InChIInChI=1S/Ce.2O/q+4;2*-2
InChIKeyOFJATJUUUCAKMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cerium Oxide (CeO2) Hydrate (8CI,9CI) for Scientific Procurement: Technical Baseline and Differentiation Rationale


Cerium oxide hydrate, designated CeO2·xH2O (CAS 1345-13-7 for the hydrate; 1306-38-3 for the anhydrous form), is a hydrated rare-earth metal oxide in which water molecules are structurally integrated as lattice water, surface hydroxyl groups, and physisorbed water [1]. Unlike anhydrous CeO2, the hydrated form exhibits a complex chemical formula unit involving mixed Ce4+/Ce3+ valences, oxygen vacancies, and OH− proton species that fundamentally alter its surface chemistry, redox behavior, and colloidal properties [1]. These structural distinctions create quantifiable performance differences that make direct substitution with anhydrous CeO2 or other rare-earth oxides inappropriate for applications where surface hydroxyl density, reduced crystallinity, or hydration-mediated reactivity are critical design parameters [2].

Why Anhydrous CeO2 or Alternative Rare-Earth Oxides Cannot Replace Cerium Oxide Hydrate: Structural and Functional Non-Interchangeability


Generic substitution of CeO2·xH2O with anhydrous CeO2 or other rare-earth oxides (e.g., La2O3, Y2O3, ZrO2) fails because the hydration state is not a passive attribute but an active structural determinant of performance. Hydrated ceria surfaces carry a high density of terminal hydroxyl groups that directly participate in catalytic cycles—providing OH species for CO oxidation in fuel cell anodes and enabling proton-coupled electron transfer pathways absent in anhydrous CeO2 [1]. The lower surface enthalpy of hydrated ceria (0.86 vs. 1.16 J/m² for anhydrous) [2] translates to fundamentally different colloidal stability and dispersibility in aqueous media. Furthermore, the ultrafine crystallite size achievable with hydrated precursors (19 Å for CeO2·1.6H2O) [3] cannot be replicated by simply dispersing anhydrous CeO2 powders, making the hydrate form essential for applications requiring high surface area and tunable nanostructure. These differences are not incremental—they represent mechanistic divergences that directly govern functional outcomes, as demonstrated in the quantitative evidence below.

Cerium Oxide Hydrate: Quantitative Differentiation Evidence for Evidence-Based Procurement


Methanol Electrooxidation Peak Current Density: CeO2·xH2O/Pt/CNTs vs. Calcined CeO2/Pt/CNTs vs. Pt/CNTs

In a direct head-to-head comparison under alkaline methanol oxidation conditions, the CeO2·xH2O/Pt/CNTs catalyst achieved a peak current density of 2304 mA/mg, versus 814 mA/mg for calcined CeO2/Pt/CNTs and 520 mA/mg for Pt/CNTs alone [1]. After a 1200-second chronoamperometry durability test, the retained current density was 570 mA/mg for CeO2·xH2O/Pt/CNTs, compared to only 163 mA/mg for CeO2/Pt/CNTs and 10 mA/mg for Pt/CNTs [1]. This represents a 2.83-fold higher peak activity and a 3.5-fold superior current retention versus the calcined CeO2 counterpart. The advantage was further confirmed across ethylene glycol and glycerol oxidation reactions, and with alternative catalysts including Pt/C, Pd/C, and PtRu/C [1].

Electrocatalysis Direct Methanol Fuel Cells Catalyst Support

Surface Enthalpy of Hydrated vs. Anhydrous CeO2: Direct Calorimetric Measurement

High-temperature oxide melt solution calorimetry combined with water adsorption calorimetry directly measured the surface enthalpies of hydrated and anhydrous CeO2 surfaces [1]. Hydrated CeO2 surfaces exhibited a surface enthalpy of 0.86 ± 0.02 J/m², which is 26% lower than the 1.16 ± 0.02 J/m² measured for anhydrous CeO2 surfaces [1]. The integral adsorption enthalpy for chemisorbed water on nanoceria was −59.82 ± 0.74 kJ/mol with a coverage of 8.79 ± 0.39 H2O/nm², indicating strong water–surface interactions that stabilize the hydrated state [1].

Surface Energetics Colloidal Stability Nanoceria

Crystallite Size Control: Hydrated CeO2·1.6H2O Precursor vs. Thermally Dehydrated Products

X-ray powder diffraction line broadening analysis of hydrated ceria precursors and their thermally dehydrated products revealed that the precursor CeO2·1.6H2O has an average crystallite size of only 19 Å (1.9 nm) [1]. Upon thermal dehydration and calcination, the resulting CeO2 crystallites grow to volume-weighted diameters of 264–1349 Å (26.4–134.9 nm) for ammonium-based ceria and 263–1756 Å (26.3–175.6 nm) for sulfate-based ceria [1]. This represents a 14-fold to 71-fold increase in crystallite size upon dehydration, demonstrating that the hydrated form provides access to an ultrafine nanostructured state that cannot be recovered once dehydration and crystallite growth occur [1].

Nanostructured Materials Crystallite Engineering X-ray Diffraction

Glass Polishing Rate: Hydration-Mediated Mechanochemical Mechanism vs. Non-Aqueous Ceria Polishing

A systematic study of optical glass polishing using 18 different glass types compared three polishing modes: cerium oxide with water slurry, cerium oxide with kerosene slurry, and dry cerium oxide [1]. The cerium oxide–water slurry achieved substantially faster polishing rates than both the kerosene-based and dry polishing methods across all glass types tested [1]. The mechanism was attributed to hydration-mediated chemical softening of the glass surface: water reacts with the glass to form a hydrated layer of reduced hardness, which is then mechanically removed by the ceria abrasive [1]. The polishing rate for each glass type was found to depend primarily on the chemical durability of the glass, confirming that the hydration step is rate-determining [1]. This hydration-dependent mechanism is uniquely enabled by the use of aqueous ceria slurries and is absent in non-aqueous or dry ceria polishing processes [1].

Optical Glass Polishing Chemical Mechanical Planarization Material Removal Rate

Thermal Stability and Carbon Deposition Resistance in Dry Reforming of Methane: H2O2-Derived Hydrated Ceria vs. Conventional Ceria

Ceria samples synthesized via a modified precipitation route using H2O2 (yielding hydrated CeO2_H2O2) were compared against conventionally precipitated CeO2 and CTAB-assisted CeO2 for dry reforming of methane (DRM) at 750–900 °C [1]. CeO2_H2O2 exhibited superior thermal stability with the least surface area loss under 900 °C operation, superior stability of bulk redox properties under alternating oxidizing/reducing cycling, and the highest catalytic activity coupled with the greatest resistance to graphitic carbon deposition [1]. The H2O2-modified precipitation route produced a material deemed exploitable for both heterogeneous catalysis and solid oxide fuel cell (SOFC) applications, outperforming both the conventional and CTAB-assisted variants across all measured performance dimensions [1].

Heterogeneous Catalysis Dry Reforming of Methane Solid Oxide Fuel Cells

Cerium Oxide Hydrate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Direct Alcohol Fuel Cell Anode Catalyst Formulation

CeO2·xH2O is the preferred catalyst support for Pt-based direct alcohol fuel cell anodes. When incorporated into Pt/CNTs electrodes, it delivers a peak methanol oxidation current density of 2304 mA/mg—2.83 times higher than calcined CeO2—and retains 570 mA/mg after extended chronoamperometric testing versus only 163 mA/mg for the anhydrous counterpart . This performance advantage is attributed to the abundant surface hydroxyl groups on CeO2·xH2O that directly supply OH species for oxidative removal of CO intermediates, a mechanistic pathway unavailable with anhydrous CeO2. The superiority extends to ethanol, ethylene glycol, and glycerol oxidation, and is effective across Pt/C, Pd/C, and PtRu/C catalyst platforms .

High-Temperature Heterogeneous Catalysis and Solid Oxide Fuel Cells

For dry reforming of methane and SOFC anode applications operating at 750–900 °C, H2O2-derived hydrated ceria (CeO2_H2O2) demonstrates superior thermal stability, minimal surface area loss at 900 °C, and the highest resistance to graphitic carbon deposition among ceria variants . Its robust redox cycling stability under alternating oxidizing and reducing atmospheres makes it the material of choice for applications where conventional CeO2 suffers from rapid sintering and coking . Procurement should prioritize hydrated ceria synthesized via H2O2-modified precipitation to maximize catalyst lifetime and minimize regeneration downtime.

Precision Optical Glass and Semiconductor Substrate Polishing

Cerium oxide hydrate-based aqueous polishing slurries exploit the hydration-mediated mechanochemical mechanism to achieve substantially higher material removal rates than non-aqueous ceria slurries or dry ceria abrasives . The process relies on water reacting with the glass surface to form a softened hydrated layer that is mechanically removed by ceria particles—a mechanism that is fundamentally inoperative without water . For optical lens and semiconductor substrate polishing applications requiring both high throughput and surface quality, procurement of hydrated ceria or ceria formulated for aqueous slurry use is essential, as non-aqueous alternatives cannot replicate this hydration-driven rate enhancement.

Nanocrystalline Ceria Synthesis via Hydrated Precursor Route

Hydrated ceria with the nominal composition CeO2·1.6H2O provides an ultrafine crystallite size of only 19 Å (1.9 nm), serving as an ideal precursor for controlled thermal dehydration to yield nanocrystalline CeO2 with tailored grain sizes spanning 26–176 nm depending on calcination temperature and precursor salt . This size range is inaccessible by direct procurement of anhydrous CeO2 powders, which are already coarsened. For catalysis, gas sensing, and solid-state ionic conductor applications where specific surface area and grain boundary density critically govern performance, sourcing hydrated ceria as a nanostructured precursor enables precise microstructural engineering.

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